Cas no 2228275-20-3 (4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol)

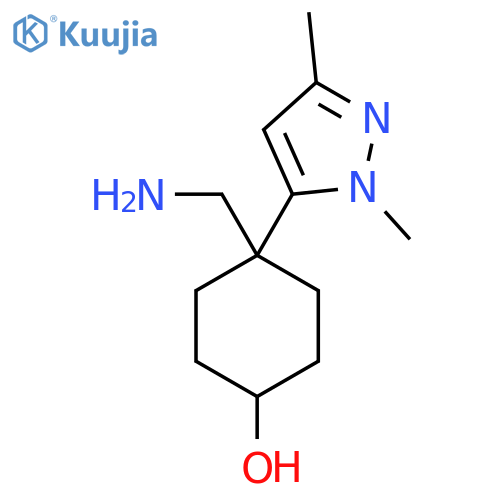

2228275-20-3 structure

商品名:4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol 化学的及び物理的性質

名前と識別子

-

- 4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol

- 2228275-20-3

- EN300-1779669

-

- インチ: 1S/C12H21N3O/c1-9-7-11(15(2)14-9)12(8-13)5-3-10(16)4-6-12/h7,10,16H,3-6,8,13H2,1-2H3

- InChIKey: CDDLYYBSTJKKAQ-UHFFFAOYSA-N

- ほほえんだ: OC1CCC(CN)(C2=CC(C)=NN2C)CC1

計算された属性

- せいみつぶんしりょう: 223.168462302g/mol

- どういたいしつりょう: 223.168462302g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 16

- 回転可能化学結合数: 2

- 複雑さ: 238

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 64.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.4

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1779669-2.5g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 2.5g |

$3025.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-0.25g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 0.25g |

$1420.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-0.5g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 0.5g |

$1482.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-10g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 10g |

$6635.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-0.1g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 0.1g |

$1357.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-1.0g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1779669-1g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 1g |

$1543.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-10.0g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1779669-0.05g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 0.05g |

$1296.0 | 2023-09-20 | ||

| Enamine | EN300-1779669-5.0g |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol |

2228275-20-3 | 5g |

$4475.0 | 2023-06-02 |

4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol 関連文献

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

-

Weizhen Yao,Yulin Meng,Xianglin Liu,Zhanguo Wang CrystEngComm, 2021,23, 2360-2366

-

Isao Kii,Akira Shiraishi,Takeshi Matsushita,Hidehiro Uekusa,Suguru Yoshida,Makoto Yamamoto,Akira Kudo,Masatoshi Hagiwara Org. Biomol. Chem., 2010,8, 4051-4055

-

Akira Miyazaki,Toshiaki Enoki New J. Chem., 2009,33, 1249-1254

-

Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632

2228275-20-3 (4-(aminomethyl)-4-(1,3-dimethyl-1H-pyrazol-5-yl)cyclohexan-1-ol) 関連製品

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

- 1327336-50-4(tert-Butyl N-2-Hydroxy-3-(methylamino)propyl-N-methylcarbamate)

- 320417-17-2(7-(2-Pyridinyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile)

- 369403-06-5(1-amino-4-hydroxycyclohexane-1-carboxylic acid)

- 866845-59-2(N-(4-chlorophenyl)-5-methyl-1-(3-methylphenyl)-1H-1,2,3-triazole-4-carboxamide)

- 899991-10-7(1-(3-fluorophenyl)methyl-N-(3-methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 1343038-60-7(3-(2-Methyl-1,4-oxazepan-4-yl)propanenitrile)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Hubei Henglvyuan Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Wuhan brilliant Technology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量